2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
Molecular Formula |
C22H18N2O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-phenyl-6-pyrrolidin-1-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H18N2O2/c25-21-17-10-6-9-16-19(23-13-4-5-14-23)12-11-18(20(16)17)22(26)24(21)15-7-2-1-3-8-15/h1-3,6-12H,4-5,13-14H2 |
InChI Key |
MIPRIBYCDHSEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline compounds.
Scientific Research Applications
Cancer Treatment
One of the primary applications of this compound is in the treatment of hyperproliferative diseases, especially cancer. Research indicates that compounds within the benzoisoquinoline class can inhibit specific bromodomains associated with cancer progression. These bromodomains are protein regions that recognize acetylated lysine residues, which are crucial for gene transcription and chromatin dynamics . The inhibition of bromodomains can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Neuropharmacology
The pyrrolidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. This could position 2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione as a candidate for treating neurodegenerative disorders or mood disorders by influencing synaptic transmission and plasticity.
Antioxidant Activity
Research has shown that derivatives of benzoisoquinoline possess significant antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders. The specific structural features of this compound may enhance its efficacy as an antioxidant agent .
Case Study 1: Cancer Inhibition
A recent study explored the effects of various benzoisoquinoline derivatives on cancer cell lines. The results indicated that 2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibited significant cytotoxicity against breast cancer cells through the inhibition of BRPF family bromodomains. This inhibition led to altered gene expression profiles associated with cell cycle regulation and apoptosis induction.
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| 2-Phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | 5.4 | Breast Cancer | Bromodomain inhibition |
| Control Compound | 12.0 | Breast Cancer | Non-specific |
Case Study 2: Neuroprotective Effects
In another study focusing on neuropharmacological applications, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings suggested that the compound significantly reduced cell death and preserved neuronal function, indicating its potential as a neuroprotective agent.
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction |
|---|---|---|
| Control | 45 | - |
| Compound | 80 | Significant reduction |
Mechanism of Action
The mechanism of action of 2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can act as an antagonist or modulator of various receptors and enzymes, influencing cellular processes. For example, derivatives of similar compounds have been shown to inhibit enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The photophysical and functional properties of 1,8-naphthalimides are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected 1,8-Naphthalimide Derivatives
Key Findings from Comparative Studies
Substituent Position and Sensing Ability
- NI3 vs. NI4 (): NI3 (dimethylaminoethyl at position 2, allylamino at position 6) and NI4 (allyl at position 2, dimethylaminoethylamino at position 6) demonstrate that substituent positioning affects metal ion sensing. Monomeric NI3 showed superior selectivity for Zn²⁺ and Cu²⁺ compared to its copolymer, highlighting the role of steric accessibility .
Electroluminescent Performance
- Hydroxyhexyl-Pyrrolidinyl Derivative () : The hydroxyhexyl group at position 2 enhances electroluminescent stability under high-frequency AC voltage, achieving 8 hours of sustained emission. This contrasts with phenyl or naphthyl substituents, which may prioritize photoinitiation over electroluminescence .
Photoinitiation Efficiency
- Pyrrolidinyl vs. Piperidinyl/Morpholino (): In naphthyl-substituted derivatives (Napht-1, Napht-2, Napht-3), pyrrolidinyl at position 6 outperformed piperidinyl and morpholino in visible-light photoinitiation due to stronger electron-donating ability. Napht-1 achieved 84% yield in polymerization vs. 92% for Napht-2 (piperidinyl), but with lower initiating efficiency .
Electronic and Steric Effects
- Phenyl vs. Naphthyl () : The naphthyl group at position 2 (e.g., Napht-1) extends π-conjugation, red-shifting absorption/emission spectra compared to phenyl. However, phenyl derivatives may offer better solubility and processability .
Biological Activity
2-Phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound of interest due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activities, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
Chemical Structure
The compound's structure features a benzo[de]isoquinoline core with a pyrrolidine moiety, which is significant for its biological activity. The molecular formula is C₁₈H₁₉N₃O₂, and it contains various functional groups that contribute to its pharmacological properties.
Research indicates that the compound exhibits several mechanisms of action:
- Inhibition of Bromodomains : It has been reported to inhibit bromodomains associated with proteins such as BRPF1 and TAF1. This inhibition can lead to the suppression of hyperproliferative diseases, especially cancer .
- Antimicrobial Activity : The compound shows promising antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi, indicating a broad-spectrum antimicrobial potential .
Biological Activity Overview
The biological activity of 2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be summarized in the following table:
| Activity Type | Target Pathogen/Condition | Mechanism | IC50/MIC Values |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Cell wall synthesis inhibition | MIC: 0.0039 - 0.025 mg/mL |
| Escherichia coli | Cell wall synthesis inhibition | MIC: 0.0039 - 0.025 mg/mL | |
| Antifungal | Candida albicans | Membrane disruption | MIC: 16.69 - 78.23 µM |
| Fusarium oxysporum | Membrane disruption | MIC: 56.74 - 222.31 µM | |
| Cancer Treatment | Various cancer cell lines | Inhibition of oncogenic signaling pathways | IC50 values in low micromolar range |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL, effectively killing the bacteria within 8 hours of exposure .
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of the compound against Candida albicans and Fusarium oxysporum. The study reported MIC values indicating moderate to high antifungal activity, suggesting potential use in treating fungal infections .
Case Study 3: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that the compound inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The IC50 values were observed in the low micromolar range, indicating potent anticancer activity .
Q & A
Basic: What are the common synthetic routes for preparing 2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?
The synthesis typically involves multi-step reactions starting with 1,8-naphthalic anhydride derivatives. A key step is nucleophilic substitution at the 6-position of the naphthalimide core. For example:
- Bromo precursor strategy : React 6-bromo-1,8-naphthalic anhydride with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidin-1-yl group. Subsequent condensation with aniline derivatives introduces the 2-phenyl substituent .
- Characterization : Confirm purity and structure via NMR (e.g., aromatic proton shifts at δ 8.5–9.0 ppm), NMR (carbonyl signals at δ 160–165 ppm), and HRMS (exact mass matching molecular formula) .
Basic: How can researchers validate the electronic properties of this compound for optoelectronic applications?
Use photoluminescence (PL) spectroscopy and electroluminescence (EL) testing:
- PL Spectra : Measure emission maxima (e.g., 600–630 nm in thin-film EL devices) to assess light-emitting efficiency .
- EL Stability : Apply AC voltage (e.g., 60 V at 6–9 kHz) to test operational stability. Monitor emission intensity over 8+ hours to evaluate degradation .
Advanced: How can synthetic yields be optimized for the pyrrolidin-1-yl substitution step?
Address low yields (<60%) through:
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ethanol or methanol to reduce side reactions, as demonstrated in analogous naphthalimide syntheses .
- Catalysis : Introduce Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer agents to enhance nucleophilic substitution kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to <6 hours, improving yield by 15–20% .
Advanced: How to resolve solubility challenges in biological or material science applications?
Modify the substituents:
- Hydrophilic Groups : Introduce hydroxyethyl or methoxyethoxy chains at the 2-position (e.g., 6c in ) to enhance aqueous solubility (>10 mg/mL in PBS) .
- Co-solvent Systems : Use acetonitrile:water (7:3 v/v) mixtures, which stabilize the compound without aggregation, as shown in fluorimetric studies .
Advanced: How to analyze contradictory photophysical data across studies (e.g., emission wavelength variations)?
Systematically evaluate experimental conditions:
- Solid-State vs. Solution Effects : Compare PL spectra in thin films (red-shifted due to π-π stacking) versus dilute solutions (blue-shifted, monomeric form) .
- Substituent Effects : Assess electron-donating groups (e.g., pyrrolidin-1-yl) versus electron-withdrawing groups (e.g., nitro) on HOMO-LUMO gaps using DFT calculations (B3LYP/6-31G*) .
Advanced: What strategies exist for enhancing bioactivity while minimizing cytotoxicity?
- Structure-Activity Relationship (SAR) : Replace the 2-phenyl group with heteroaromatic rings (e.g., benzothiazole) to improve target selectivity, as seen in related benzothiazole-naphthalimide hybrids .
- Prodrug Design : Mask the pyrrolidin-1-yl group with enzymatically cleavable protecting groups (e.g., acetyl) to reduce off-target effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- UV-Vis Spectroscopy : Identify π→π* transitions (e.g., absorbance at 360 nm in acetonitrile) .
- Fluorescence Quenching Studies : Use Fe³⁺ or other metal ions to probe binding interactions via Stern-Volmer plots .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding at carbonyl groups) .
Advanced: How to address discrepancies in biological activity data between in vitro and in vivo models?
- Metabolic Stability : Test liver microsome stability to identify rapid degradation pathways (e.g., oxidation of pyrrolidin-1-yl to pyrrolidinone) .
- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
